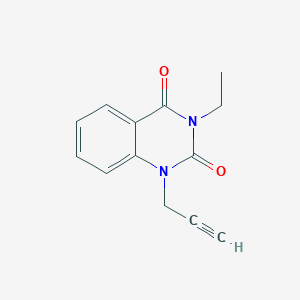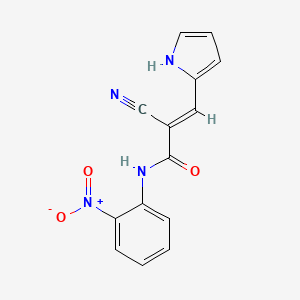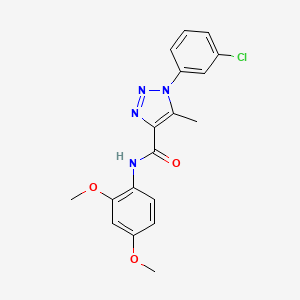
5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MBPPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBPPT belongs to the class of pyrimidine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of enzymes involved in various cellular processes, including DNA replication and protein synthesis. 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition results in the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to scavenge free radicals and protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, the limitations of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione include its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Future Directions
5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some of the future directions for 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione research include:
1. Development of novel 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved pharmacological properties, such as increased solubility and bioavailability.
2. Investigation of the mechanism of action of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in different disease conditions, including inflammation and neurological disorders.
3. Evaluation of the safety and toxicity of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models and clinical trials.
4. Identification of potential drug targets for 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in cancer cells and other disease conditions.
5. Exploration of the synergistic effects of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with other anticancer agents or drugs for combination therapy.
Conclusion:
In conclusion, 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising chemical compound that has shown potential therapeutic applications in various disease conditions. The synthesis of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through various methods, and its mechanism of action involves the inhibition of enzymes involved in cellular processes. 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits various biochemical and physiological effects, and its advantages and limitations should be considered in lab experiments. Future research directions for 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of novel derivatives, investigation of its mechanism of action, and evaluation of its safety and toxicity in animal models and clinical trials.
Scientific Research Applications
5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione against different types of cancer cells, including breast, lung, and colon cancer. The mechanism of action of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
properties
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-14-9-7-12(8-10-14)11-15-16(21)19-18(23)20(17(15)22)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21,23)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITKDZCHBCHKFH-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)

![N-(4-acetylphenyl)-2-{[4-oxo-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4720797.png)
![(1S,9R)-11-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4720804.png)

![methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate](/img/structure/B4720820.png)

![6-chloro-N-(2-chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4720840.png)
![2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4720847.png)
![2,5-bis(4-chlorophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B4720848.png)
![N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide](/img/structure/B4720859.png)
![3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B4720874.png)